Technical Whitepaper: 2'-Benzyloxy[1,1'-biphenyl]-2-amine Hydrochloride
Technical Whitepaper: 2'-Benzyloxy[1,1'-biphenyl]-2-amine Hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of 2'-Benzyloxy[1,1'-biphenyl]-2-amine hydrochloride . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a high-value intermediate in medicinal chemistry and catalysis.[1]
High-Purity Biaryl Scaffold for Medicinal Chemistry & Ligand Design [1]
Executive Summary
2'-Benzyloxy[1,1'-biphenyl]-2-amine hydrochloride (CAS: 1170524-29-4) is a specialized biaryl building block characterized by orthogonal functionalization: a primary amine on one ring and a benzyl-protected hydroxyl group on the other.[1][2][3] This structural motif is critical in the synthesis of atropisomeric ligands , carbazole-based organic electronics , and pharmacophores (e.g., Trypanosoma brucei inhibitors).[1] The hydrochloride salt form offers enhanced stability against oxidation compared to its free base, facilitating long-term storage and precise stoichiometry in synthetic workflows.[1]
Chemical Identity & Structural Analysis
The molecule consists of a biphenyl core with ortho-substitution on both rings.[1] This substitution pattern induces a twisted conformation (non-planar) due to steric hindrance between the amine and the benzyloxy group, which is a key feature for designing chiral ligands or disrupting planarity in drug candidates to improve solubility.[1]
| Property | Specification |
| IUPAC Name | 2'-Benzyloxy[1,1'-biphenyl]-2-amine hydrochloride |
| Common Name | 2-Amino-2'-(benzyloxy)biphenyl HCl |
| CAS Number | 1170524-29-4 |
| Molecular Formula | C₁₉H₁₈ClNO (C₁₉H₁₇NO[1][2][3] · HCl) |
| Molecular Weight | 311.81 g/mol |
| SMILES | Cl.NC1=CC=CC=C1C2=CC=CC=C2OCC3=CC=CC=C3 |
| Structure Type | Ortho-substituted Biaryl Amine Salt |
Physicochemical Profile
The hydrochloride salt significantly alters the physical properties compared to the free base, primarily improving crystallinity and water/polar-solvent solubility.[1]
| Parameter | Data / Observation | Relevance to Research |
| Physical State | Off-white to pale yellow solid | Indicates high purity; free amines often darken (oxidize) to brown oils.[1] |
| Solubility | Soluble in DMSO, MeOH, Water (moderate) | Suitable for biological assays and aqueous workups.[1] |
| Melting Point | >200°C (Decomposition typical for salts) | High thermal stability for solid-state storage.[1] |
| Acidity (pKa) | ~3–4 (Conjugate acid of aniline) | The salt dissociates in basic conditions (pH > 8) to release the nucleophilic amine.[1] |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions to prevent stoichiometry drift.[1] |
Synthetic Pathways & Manufacturing
The synthesis of 2'-Benzyloxy[1,1'-biphenyl]-2-amine hydrochloride relies on transition-metal catalyzed cross-coupling, specifically the Suzuki-Miyaura reaction .[1] This pathway is preferred over Gomberg-Bachmann arylation due to milder conditions and higher regioselectivity.[1]
Strategic Synthesis Workflow
The synthesis involves coupling a protected phenol (boronic acid derivative) with an aryl halide, followed by salt formation.[1]
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling followed by hydrochlorination.[1]
Critical Process Parameters[1]
-
Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard.[1] The use of phosphine ligands prevents catalyst poisoning by the free amine.[1]
-
Protecting Group Strategy: The benzyl (Bn) group is chosen because it is stable to the basic conditions of the Suzuki coupling (
), unlike naked phenols or acetates which might hydrolyze.[1] -
Purification: The free base is often an oil or low-melting solid.[1] Conversion to the HCl salt precipitates the product, acting as a chemical purification step that removes non-basic impurities (e.g., dehalogenated byproducts).[1]
Reactivity & Applications in Drug Discovery
This compound serves as a "divergent intermediate."[1] The amine and the protected phenol can be manipulated independently to access diverse chemical spaces.[1]
Mechanistic Reactivity Profile[1]
Figure 2: Divergent synthetic utility of the scaffold.
Key Applications
-
Medicinal Chemistry (Antiparasitic Agents):
-
Ligand Synthesis (NOBIN Analogs):
-
Heterocycle Synthesis:
-
The molecule is a precursor to carbazoles and dibenzofurans via oxidative cyclization or diazotization, scaffolds frequently found in organic light-emitting diodes (OLEDs) and alkaloids.[1]
-
Experimental Protocol: Salt Formation & Handling
Note: This protocol assumes access to the crude free base following a standard Suzuki coupling.[1]
Objective: Isolate 2'-Benzyloxy[1,1'-biphenyl]-2-amine as the stable hydrochloride salt.
-
Dissolution: Dissolve the crude oily free base (1.0 eq) in a minimal amount of dry Ethyl Acetate (EtOAc) or Diethyl Ether (
).-
Why: Non-polar solvents facilitate the precipitation of the polar salt.[1]
-
-
Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq) or bubble anhydrous HCl gas through the solution.
-
Observation: A white to off-white precipitate should form immediately.[1]
-
-
Isolation: Stir for 30 minutes at 0°C. Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold
to remove residual organic impurities and excess acid.[1] -
Drying: Dry under high vacuum at 40°C to remove trace dioxane.[1]
-
Validation: Check pH of a 1% aqueous solution (should be acidic) and confirm melting point.[1]
-
Safety & Stability:
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amine salts are generally stable, but the benzyloxy ether can oxidize slowly if exposed to light and air over years.[1]
-
Hazards: Irritant (Skin/Eye).[1] Toxic if swallowed (typical of biaryl amines).[1]
References
-
Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Source: PubMed Central / Bioorg Med Chem Lett.[1] URL:[Link]
-
2'-Benzyloxy[1,1'-biphenyl]-2-amine hydrochloride Substance Record. Source: PubChem / NIH.[1] URL:[Link][1]
-
Suzuki-Miyaura Coupling for Biaryl Synthesis. Source: Organic Chemistry Portal.[1] URL:[Link]
Sources
- 1. 2-Biphenylamine hydrochloride | C12H12ClN | CID 5284347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1170524-29-4 CAS MSDS (2'-BENZYLOXY[1,1-BIPHENYL]-2-AMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1170524-29-4|2'-(Benzyloxy)-[1,1'-biphenyl]-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
